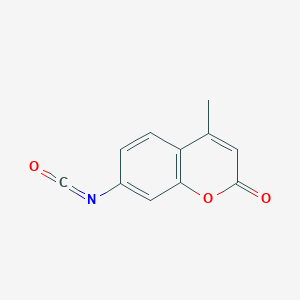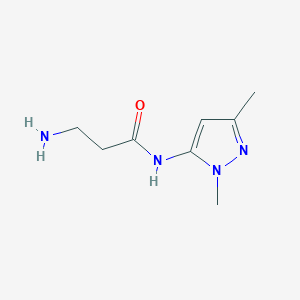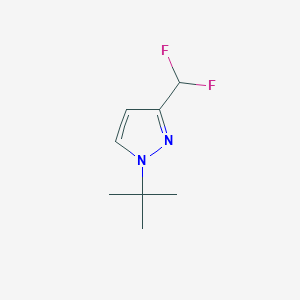
1-叔丁基-3-(二氟甲基)-1H-吡唑
描述
1-tert-butyl-3-(difluoromethyl)-1H-pyrazole is a chemical compound with the CAS Number: 1494107-12-8 . It has a molecular weight of 174.19 . The IUPAC name for this compound is 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole is 1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 . The InChI key is GGSKXQRTAISAKL-UHFFFAOYSA-N .科学研究应用
二氧化碳固定
一个重要的应用涉及使用双功能受挫路易斯酸碱对,其中包括1-叔丁基-3-(二氟甲基)-1H-吡唑烷的衍生物,固定二氧化碳和相关小分子。这个过程促进了将二氧化碳转化为带电离子的双环硼杂环烃,展示了一种创新的碳捕集和利用技术。这个反应不仅展示了该化合物对二氧化碳的反应性,还展示了它在可持续化学解决方案中的潜力 (Theuergarten et al., 2012)。
吡唑的合成
该化合物还在合成一系列1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的背景下进行了研究,展示了该化学物质在创造各种吡唑衍生物方面的多功能性。这项研究突出了区域选择性和反应介质对合成过程的影响,为合成氟化吡唑提供了见解,这在材料科学和制药研究中具有价值 (Martins et al., 2012)。
分子结构和晶体学
在另一项研究中,合成了1-叔丁基-3-(二氟甲基)-1H-吡唑的衍生物,并分析了它们的晶体结构。这项研究提供了有关吡唑衍生物的分子和晶体学特征的宝贵信息,有助于更深入地了解它们的化学性质和在材料科学和分子工程中的潜在应用 (Wang, Zheng, & Fan, 2009)。
有机发光二极管(OLEDs)
合成包含吡唑螯合物的Pt(II)配合物,包括1-叔丁基-3-(二氟甲基)-1H-吡唑的衍生物,突显了它在开发机械发光材料和高效白色OLEDs中的应用。这项研究强调了这类化合物在推动OLED技术发展中的潜力,有助于开发下一代显示和照明解决方案 (Huang et al., 2013)。
双核铂配合物的光物理学
此外,通过由1-叔丁基-3-(二氟甲基)-1H-吡唑衍生的吡唑配体桥接的发光双核铂配合物的研究展示了这种化学物质在理解金属配合物的光物理性质方面的应用。这项研究的见解有助于光化学领域和具有新型发光性能材料的开发 (Ma et al., 2005)。
生化分析
Biochemical Properties
1-tert-butyl-3-(difluoromethyl)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity and function. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can be studied using various biochemical assays and techniques .
Cellular Effects
1-tert-butyl-3-(difluoromethyl)-1H-pyrazole has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can be observed using cell culture models and molecular biology techniques .
Molecular Mechanism
The molecular mechanism of action of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole involves its binding interactions with biomolecules. The compound can bind to specific enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. Detailed studies using techniques such as X-ray crystallography and molecular docking can provide insights into these binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade into different metabolites, which can have distinct biological activities. Long-term studies using in vitro and in vivo models can help elucidate these temporal effects .
Dosage Effects in Animal Models
The effects of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects. These dosage-dependent effects can be studied using animal models to determine the optimal dosage for therapeutic applications and to identify any potential toxicities .
Metabolic Pathways
1-tert-butyl-3-(difluoromethyl)-1H-pyrazole is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of different metabolites. These metabolic pathways can be studied using techniques such as mass spectrometry and metabolic flux analysis .
Transport and Distribution
The transport and distribution of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy. Studies using techniques such as fluorescence microscopy and radiolabeling can provide insights into its transport and distribution .
Subcellular Localization
The subcellular localization of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. Techniques such as immunofluorescence and subcellular fractionation can be used to study its subcellular localization .
属性
IUPAC Name |
1-tert-butyl-3-(difluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSKXQRTAISAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)
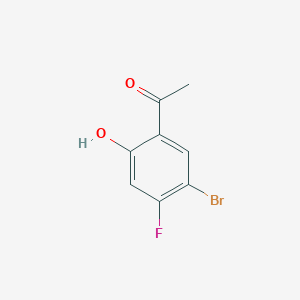
![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)
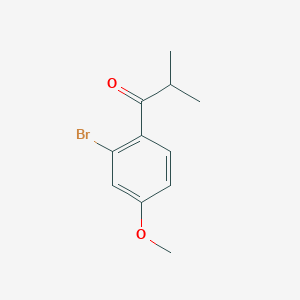

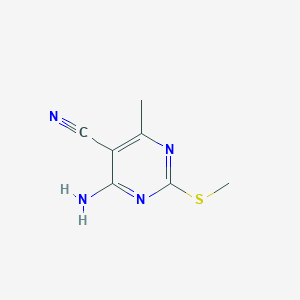
![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)
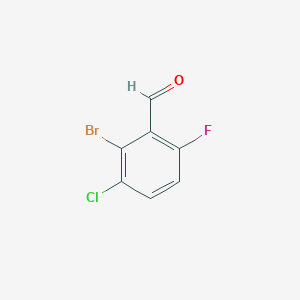

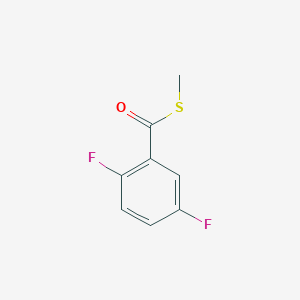
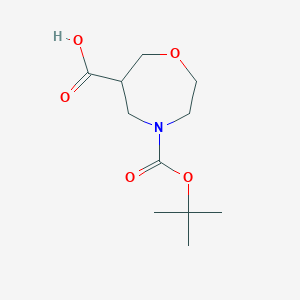
![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)
